molecular formula C31H33NO5 B12306326 4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12306326
M. Wt: 499.6 g/mol
InChI Key: AUPOBWXHCMJVKX-UHFFFAOYSA-N
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Description

4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with a molecular weight of 409.48 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidine ring, a fluorenylmethoxycarbonyl group, and a tert-butylphenylmethoxy group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorenylmethoxycarbonyl Group: This step involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group.

    Attachment of the tert-Butylphenylmethoxy Group: The tert-butylphenylmethoxy group is introduced through a substitution reaction.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reactions are carried out under controlled temperatures and pressures, and the products are purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylphenylmethoxy group can be replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications :

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids in peptide synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways . The fluorenylmethoxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. The compound can also interact with enzymes and proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as :

  • (2S,4S)-4-tert-butoxy-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
  • ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

These compounds share similar structural features but differ in specific functional groups and stereochemistry. The uniqueness of this compound lies in its combination of the tert-butylphenylmethoxy group and the fluorenylmethoxycarbonyl group, which confer specific chemical properties and reactivity.

Properties

Molecular Formula

C31H33NO5

Molecular Weight

499.6 g/mol

IUPAC Name

4-[(4-tert-butylphenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C31H33NO5/c1-31(2,3)21-14-12-20(13-15-21)18-36-22-16-28(29(33)34)32(17-22)30(35)37-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,22,27-28H,16-19H2,1-3H3,(H,33,34)

InChI Key

AUPOBWXHCMJVKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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